molecular formula C12H11N5O2 B10913801 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10913801
M. Wt: 257.25 g/mol
InChI Key: SPNLYIHJYSPQIQ-UHFFFAOYSA-N
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Description

5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents . One common method involves the reaction of 3(5)-aminopyrazoles with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The carboxylic acid group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C12H11N5O2/c1-7-8(6-14-16(7)2)9-5-10(12(18)19)17-11(15-9)3-4-13-17/h3-6H,1-2H3,(H,18,19)

InChI Key

SPNLYIHJYSPQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=NN3C(=C2)C(=O)O

Origin of Product

United States

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